molecular formula C7H6ClNO B1144063 3-Chloro-5-methylisonicotinaldehyde CAS No. 1256812-64-2

3-Chloro-5-methylisonicotinaldehyde

Cat. No.: B1144063
CAS No.: 1256812-64-2
M. Wt: 155.58164
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-methylisonicotinaldehyde is a substituted pyridine derivative featuring an aldehyde group at position 4 (isonicotinaldehyde backbone), a chlorine atom at position 3, and a methyl group at position 5. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, creating unique electronic and steric effects. This aldehyde is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where such scaffolds are used to construct heterocyclic intermediates or bioactive molecules.

Properties

CAS No.

1256812-64-2

Molecular Formula

C7H6ClNO

Molecular Weight

155.58164

Synonyms

3-Chloro-5-Methyl-pyridine-4-carbaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 3-Chloro-5-methylisonicotinaldehyde and its analogs:

Compound Name CAS No. Substituent Positions & Groups Functional Group Key Structural Features
This compound N/A 3-Cl, 5-CH₃ Aldehyde (C4) Pyridine ring with Cl and CH₃ substituents
2-Chloro-5-hydroxyisonicotinaldehyde 42959-40-0 2-Cl, 5-OH Aldehyde (C4) Hydroxy group increases polarity
2-Chloro-5-hydroxynicotinic acid 887707-21-3 2-Cl, 5-OH Carboxylic acid Acidic group enables salt formation
(6-Chloro-5-methylpyridin-3-yl)methanol 41288-96-4 6-Cl, 5-CH₃, 3-CH₂OH Alcohol Hydroxymethyl group enhances hydrophilicity
Key Observations:
  • Substituent Position : Chlorine at position 3 (target compound) versus position 2 (e.g., 42959-40-0) alters electronic effects. Position 3-Cl in the target compound may reduce steric hindrance near the aldehyde compared to 2-Cl analogs .
  • Functional Groups : The aldehyde group (target compound) is more reactive toward nucleophiles than the carboxylic acid (887707-21-3) or alcohol (41288-96-4), enabling diverse derivatization pathways.
  • Polarity : Hydroxy-substituted analogs (e.g., 42959-40-0) exhibit higher water solubility due to hydrogen bonding, whereas the methyl group in the target compound enhances lipophilicity .

Physicochemical Properties (Inferred)

Property This compound 2-Chloro-5-hydroxyisonicotinaldehyde 2-Chloro-5-hydroxynicotinic acid
Molecular Weight (g/mol) ~169.6 (estimated) ~171.6 (estimated) ~187.6 (reported)
Boiling Point Moderate (similar to benzaldehydes) Higher (due to -OH) High (carboxylic acid)
Solubility in Water Low (non-polar CH₃) Moderate (polar -OH) High (ionic forms)
Notes:
  • The methyl group in the target compound likely reduces solubility in polar solvents compared to hydroxy analogs .
  • Carboxylic acid derivatives (e.g., 887707-21-3) exhibit higher thermal stability due to intermolecular hydrogen bonding .

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